REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH3:7][N:8]([CH3:13])[S:9](Cl)(=[O:11])=[O:10].C(N(CC)CC)C>C(Cl)Cl>[CH3:7][N:8]([CH3:13])[S:9]([N:4]1[CH:3]=[C:2]([CH3:1])[CH:6]=[N:5]1)(=[O:11])=[O:10]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NNC1
|
Name
|
|
Quantity
|
17.14 mL
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at 0° C. in a water/ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NaHCO3 (sat.) (40 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 3×200 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography with ethyl acetate/hexanes (1:6) as the eluent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1N=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |